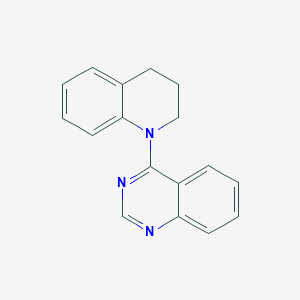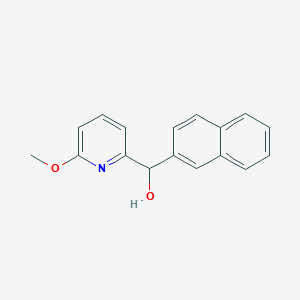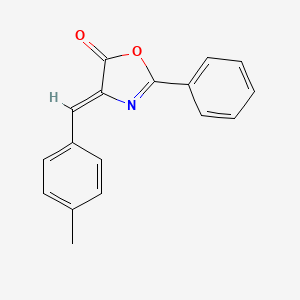![molecular formula C17H12ClN B11855791 4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline CAS No. 5464-25-5](/img/structure/B11855791.png)
4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorostyryl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorostyryl)quinoline typically involves the reaction of 2-chlorobenzaldehyde with 2-aminobenzylamine under basic conditions to form the intermediate Schiff base. This intermediate then undergoes cyclization to form the quinoline ring. The reaction is usually carried out in the presence of a catalyst such as palladium or copper salts .
Industrial Production Methods: Industrial production of 4-(2-Chlorostyryl)quinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 4-(2-Chlorostyryl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the chlorostyryl group to a styryl group.
Substitution: The chlorine atom in the chlorostyryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Styrylquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Chlorostyryl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Chlorostyryl)quinoline involves its interaction with various molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It can inhibit enzymes involved in DNA replication and repair, leading to cell death.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell growth and apoptosis.
類似化合物との比較
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline scaffold.
Quinoline N-oxide: An oxidized derivative with different chemical properties
Uniqueness: This structural modification allows for the development of novel derivatives with improved biological activities and reduced toxicity .
特性
CAS番号 |
5464-25-5 |
|---|---|
分子式 |
C17H12ClN |
分子量 |
265.7 g/mol |
IUPAC名 |
4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C17H12ClN/c18-16-7-3-1-5-14(16)10-9-13-11-12-19-17-8-4-2-6-15(13)17/h1-12H/b10-9+ |
InChIキー |
DVQQCTSFLJNTCY-MDZDMXLPSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=NC3=CC=CC=C23)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)



![2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B11855751.png)



![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)




